molecular formula C18H19NO3S B4117771 N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide

Cat. No. B4117771
M. Wt: 329.4 g/mol
InChI Key: NHOGWTWPDLHGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide" is a compound that appears to involve functionalities indicative of potential biological activity. Its structure suggests the presence of a benzodioxole moiety, a thioether linkage, and an amide group, each of which plays a significant role in the molecule's chemical behavior and potential interactions with biological targets.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from readily available substrates. For instance, the preparation of related compounds often includes steps such as amine alkylation, thioether formation via nucleophilic substitution, and amide bond formation through condensation reactions (Manolov, Ivanov, & Bojilov, 2021). These steps can be optimized for yield, selectivity, and purity based on the specific functional groups present in the starting materials and the desired final product.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks is often elucidated using techniques such as X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. This information is crucial for understanding the compound's reactivity, physical properties, and potential interactions with biological targets (Sharma et al., 2016).

Chemical Reactions and Properties

Compounds containing benzodioxole, thioether, and amide functionalities can participate in a variety of chemical reactions. The amide linkage, for instance, is relatively stable under physiological conditions but can be hydrolyzed under more stringent conditions. The thioether moiety can undergo oxidation, and the benzodioxole ring can participate in electrophilic aromatic substitution reactions, depending on the substitution pattern and reaction conditions.

Physical Properties Analysis

The physical properties, including solubility, melting point, and boiling point, of such compounds are significantly influenced by their molecular structure. The presence of the benzodioxole and amide functionalities typically increases the compound's polarity, potentially enhancing its solubility in polar solvents (Facchinetti et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-12-3-6-15(7-4-12)23-13(2)18(20)19-10-14-5-8-16-17(9-14)22-11-21-16/h3-9,13H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOGWTWPDLHGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)sulfanyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.